N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-propylpentanamide
Overview
Description
N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-propylpentanamide is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an imidazo[2,1-b]thiazole ring fused with a phenyl group and a propylpentanamide side chain, making it a unique molecule with potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-propylpentanamide typically involves the following steps:
Formation of the Imidazo[2,1-b]thiazole Ring: This can be achieved by reacting 2-aminothiazole with α-halocarbonyl compounds under mild conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced through a nucleophilic aromatic substitution reaction, where the imidazo[2,1-b]thiazole intermediate reacts with a halogenated benzene derivative.
Formation of the Propylpentanamide Side Chain: This step involves the acylation of the phenyl-imidazo[2,1-b]thiazole intermediate with a propylpentanoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Halogenated benzene derivatives, amines, thiols, dimethylformamide as solvent.
Major Products
Oxidation: Oxidized imidazo[2,1-b]thiazole derivatives.
Reduction: Reduced imidazo[2,1-b]thiazole derivatives.
Substitution: Substituted phenyl-imidazo[2,1-b]thiazole derivatives.
Scientific Research Applications
N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-propylpentanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-propylpentanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain kinases involved in cancer cell proliferation . The imidazo[2,1-b]thiazole ring is crucial for its binding affinity and specificity, allowing it to interfere with key signaling pathways in cells .
Comparison with Similar Compounds
Similar Compounds
Levamisole: An anthelmintic drug with a similar imidazo[2,1-b]thiazole structure.
Spiropyrrolidines: Compounds with a spiro-fused imidazo[2,1-b]thiazole ring, showing various biological activities.
Nitroimidazothiazoles: Compounds with a nitro group on the imidazo[2,1-b]thiazole ring, studied for their antitubercular activity.
Uniqueness
N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-propylpentanamide is unique due to its specific substitution pattern and side chain, which confer distinct biological properties.
Properties
IUPAC Name |
N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-propylpentanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c1-3-6-14(7-4-2)18(23)20-16-9-5-8-15(12-16)17-13-22-10-11-24-19(22)21-17/h5,8-9,12-14H,3-4,6-7,10-11H2,1-2H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHSNXNLBRIIBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=CC=CC(=C1)C2=CN3CCSC3=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101323365 | |
Record name | N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-propylpentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101323365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49677454 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
893975-78-5 | |
Record name | N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-propylpentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101323365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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